molecular formula C18H18Cl2N2O4S B12220323 N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

Cat. No.: B12220323
M. Wt: 429.3 g/mol
InChI Key: BFPJJNKRFHRPIM-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a complex organic compound that features a prolinamide core substituted with 2,5-dichlorophenyl and 4-methoxyphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves multiple steps:

    Formation of the Prolinamide Core: The prolinamide core can be synthesized through the reaction of proline with an appropriate amine under acidic conditions.

    Introduction of the 2,5-dichlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the prolinamide core via a nucleophilic substitution reaction.

    Attachment of the 4-methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the prolinamide core using 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]acetamide
  • N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]benzamide

Uniqueness

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is unique due to its prolinamide core, which imparts specific structural and functional properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-11-12(19)4-9-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)

InChI Key

BFPJJNKRFHRPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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